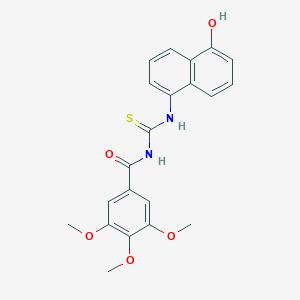
N-(5-hydroxy-1-naphthyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-hydroxy-1-naphthyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea, commonly known as HNT, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of thioureas, which have been extensively studied for their biological and pharmacological properties. HNT has been found to exhibit a wide range of activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The exact mechanism of action of HNT is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. HNT has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. HNT has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense. In addition, HNT has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
HNT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cells and tissues. HNT has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, HNT has been shown to induce apoptosis and inhibit the growth of cancer cells. HNT has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
HNT has several advantages for lab experiments. It is a synthetic compound, which allows for easy and reproducible synthesis. HNT has also been extensively studied for its biological and pharmacological properties, which makes it a well-characterized compound. However, there are also limitations to using HNT in lab experiments. HNT has low solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of HNT is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of HNT. One area of interest is the development of HNT derivatives with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of HNT and its derivatives. This could lead to the identification of new targets for drug development. In addition, the therapeutic potential of HNT in various diseases, such as cancer and neurodegenerative diseases, should be further explored. Finally, the safety and toxicity of HNT and its derivatives should be evaluated in preclinical and clinical studies.
Synthesis Methods
HNT can be synthesized by the reaction of 5-hydroxy-1-naphthaldehyde with 3,4,5-trimethoxybenzoyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product by the addition of thiourea. The yield of this reaction is typically around 50%, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
HNT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo models. HNT has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in macrophages and microglial cells. HNT has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, HNT has been shown to induce apoptosis and inhibit the growth of cancer cells, including breast, lung, and colon cancer cells.
properties
Product Name |
N-(5-hydroxy-1-naphthyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea |
|---|---|
Molecular Formula |
C21H20N2O5S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H20N2O5S/c1-26-17-10-12(11-18(27-2)19(17)28-3)20(25)23-21(29)22-15-8-4-7-14-13(15)6-5-9-16(14)24/h4-11,24H,1-3H3,(H2,22,23,25,29) |
InChI Key |
DMZQUFDIQRTUBX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=C3O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
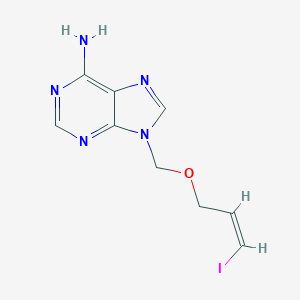
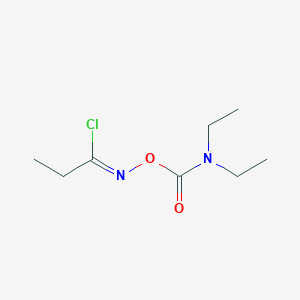
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
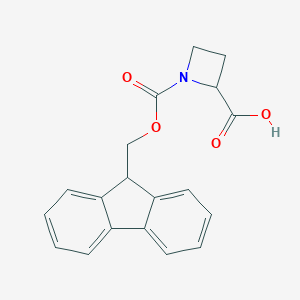
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)
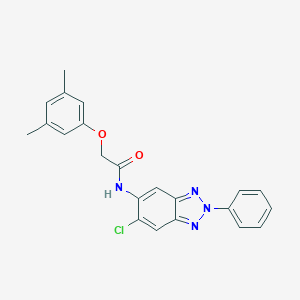


![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)